(4-Amino-2-chloropyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-chloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chloropyrimidin-5-yl)methanol typically involves the reaction of 2,4-dichloropyrimidine with ammonia, followed by the reduction of the resulting 4-amino-2-chloropyrimidine with a suitable reducing agent such as sodium borohydride . The reaction conditions generally include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-chloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, amines.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (4-Amino-2-chloropyrimidin-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2-chloropyrimidin-5-yl)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-Amino-2-chloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved include enzyme inhibition and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
4-Amino-5-bromo-2-chloropyrimidine: Similar structure but has a bromine atom instead of a hydroxymethyl group.
Uniqueness
(4-Amino-2-chloropyrimidin-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4-amino-2-chloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1,10H,2H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIJAPATQZNDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.